molecular formula C15H15BrN4O3 B7542723 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

Numéro de catalogue B7542723
Poids moléculaire: 379.21 g/mol
Clé InChI: QZJYISBSQIZYOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the regulation of nitric oxide (NO) signaling, which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Mécanisme D'action

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that is involved in the regulation of NO signaling. NO is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. sGC is the primary target of NO in the body, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 inhibits the activity of sGC, which leads to a decrease in cGMP levels and a reduction in the downstream effects of NO.
Biochemical and Physiological Effects
4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis. In addition, 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of NO signaling in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, there are also limitations to using 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 in lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the specific experimental conditions.

Orientations Futures

There are several future directions for research on 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691. One area of research is in the development of new therapeutic applications for the compound. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has shown promise in the treatment of cardiovascular diseases, but its potential for other diseases, such as cancer, has not been fully explored. Another area of research is in the development of new sGC inhibitors with improved selectivity and potency. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 is a useful tool for studying NO signaling, but there is a need for more specific and potent inhibitors to fully understand the role of sGC in various physiological processes. Finally, there is a need for more research on the off-target effects of 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 and the potential for drug interactions with other compounds.

Méthodes De Synthèse

The synthesis of 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 involves several steps, including the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1H-pyrazole. This is then reacted with morpholine-2-carboxylic acid in the presence of a coupling agent to form 4-[3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid]. The final step involves the reaction of this compound with 2-(chlorocarbonyl)phenyl isocyanate to form 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691.

Applications De Recherche Scientifique

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is in the treatment of cardiovascular diseases, particularly heart failure. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure. It has also been shown to improve endothelial function and reduce vascular inflammation in animal models of atherosclerosis.

Propriétés

IUPAC Name

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c16-10-3-1-9(2-4-10)11-7-12(19-18-11)15(22)20-5-6-23-13(8-20)14(17)21/h1-4,7,13H,5-6,8H2,(H2,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJYISBSQIZYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.